An In-depth Technical Guide to Spiro[2.5]octan-6-one: Structure, Properties, and Role as a P2X3 Receptor Modulator
An In-depth Technical Guide to Spiro[2.5]octan-6-one: Structure, Properties, and Role as a P2X3 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Spiro[2.5]octan-6-one, a molecule of interest in medicinal chemistry. We will delve into its chemical structure, IUPAC nomenclature, and physicochemical properties. A significant focus will be placed on its emerging role as a modulator of the P2X3 receptor, a key player in pain and cough signaling pathways. This document will detail a potential synthetic route and explore the mechanism by which Spiro[2.5]octan-6-one may exert its effects on the P2X3 signaling cascade.
Chemical Identity and Properties
Spiro[2.5]octan-6-one is a spirocyclic ketone with a unique three-dimensional structure. Its systematic IUPAC name is Spiro[2.5]octan-6-one . The molecule consists of a cyclopropane ring fused to a cyclohexane ring at a single carbon atom, with a carbonyl group at the 6-position of the cyclohexane ring.
The key chemical identifiers and properties of Spiro[2.5]octan-6-one are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | Spiro[2.5]octan-6-one | - |
| CAS Number | 15811-21-9 | [1][2] |
| Molecular Formula | C₈H₁₂O | [1] |
| Molecular Weight | 124.18 g/mol | [1] |
| Canonical SMILES | C1CC2(CCC1=O)CC2 | - |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Complexity | 133 | [1] |
| Heavy Atom Count | 9 | [1] |
Synthesis of Spiro[2.5]octan-6-one: An Experimental Protocol
While specific, detailed experimental protocols for the synthesis of Spiro[2.5]octan-6-one are not widely published, a plausible synthetic route can be extrapolated from the synthesis of similar spiro[2.5]octanone derivatives. One potential method involves the methylenation of a suitable precursor using dimethylsulfoxonium methylide.
Hypothetical Experimental Protocol for the Synthesis of Spiro[2.5]octan-6-one:
Materials:
-
Cyclohexane-1,4-dione monoethylene ketal
-
Dimethylsulfoxonium methylide
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Diethyl ether or Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl acetate mixture)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexane-1,4-dione monoethylene ketal in anhydrous THF under an inert atmosphere.
-
Addition of the Ylide: Cool the solution to 0°C using an ice bath. Slowly add a solution of dimethylsulfoxonium methylide in THF to the reaction mixture via the dropping funnel over a period of 30-60 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C for one hour and then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Deprotection: The resulting spiro-epoxide intermediate is then treated with an acid catalyst (e.g., dilute hydrochloric acid) in a suitable solvent to hydrolyze the ketal and promote rearrangement to the desired Spiro[2.5]octan-6-one.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Spiro[2.5]octan-6-one.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Below is a logical workflow for the proposed synthesis.
Role as a P2X3 Receptor Antagonist and Signaling Pathway Modulation
Spiro[2.5]octan-6-one has been identified as a potential inhibitor of the P2X3 receptor.[2] P2X3 receptors are ligand-gated ion channels primarily expressed on sensory neurons that are activated by extracellular adenosine triphosphate (ATP).[3][4] The activation of these receptors is a key step in the signaling pathways of pain and cough.[5][6]
The P2X3 Receptor Signaling Pathway:
Under conditions of cellular stress or injury, ATP is released into the extracellular space. This ATP then binds to P2X3 receptors on the surface of sensory neurons. The binding of ATP triggers a conformational change in the receptor, opening a non-selective cation channel. This leads to an influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the neuron. The influx of positive ions causes depolarization of the cell membrane. If this depolarization reaches the threshold potential, it initiates an action potential that propagates along the sensory nerve to the central nervous system, where it is perceived as pain or triggers a cough reflex.[7]
Mechanism of Inhibition by Spiro[2.5]octan-6-one:
As a P2X3 receptor antagonist, Spiro[2.5]octan-6-one is believed to function by competitively binding to the P2X3 receptor.[3] By occupying the ATP binding site without activating the receptor, it prevents the endogenous ligand, ATP, from binding and initiating the signaling cascade. This inhibition effectively blocks the downstream events of ion influx and neuronal depolarization, thereby reducing the sensation of pain and suppressing the cough reflex.[4][5] The selectivity of such antagonists for the P2X3 receptor is a critical aspect of their therapeutic potential, as it can minimize off-target effects.[3]
The following diagram illustrates the P2X3 receptor signaling pathway and the inhibitory action of a P2X3 antagonist like Spiro[2.5]octan-6-one.
References
- 1. Page loading... [wap.guidechem.com]
- 2. SPIRO[2.5]OCTAN-6-ONE | 15811-21-9 [chemicalbook.com]
- 3. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
